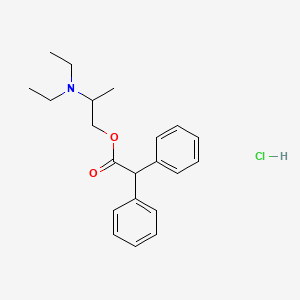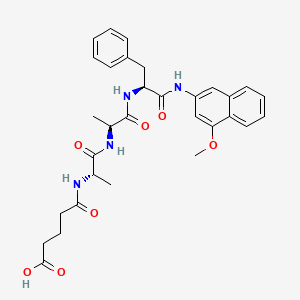
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a pyrrole ring substituted with a pyridinyl group and a hydroxy group, making it a valuable molecule in various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde involves several steps, typically starting with the preparation of the pyrrole ring followed by the introduction of the pyridinyl and hydroxy groups. Common synthetic routes include:
Step 1: Formation of the pyrrole ring through cyclization reactions.
Step 2: Introduction of the pyridinyl group via nucleophilic substitution or coupling reactions.
Step 3: Addition of the hydroxy group through oxidation reactions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing advanced catalysts and reaction conditions.
Analyse Des Réactions Chimiques
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium) are frequently used.
Major products formed from these reactions include ketones, alcohols, and substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity through binding to active sites or allosteric sites. The hydroxy and pyridinyl groups play crucial roles in these interactions, facilitating hydrogen bonding and coordination with metal ions.
Comparaison Avec Des Composés Similaires
1-Hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde can be compared with similar compounds such as:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the pyrrole and pyridinyl groups in this compound imparts distinct chemical properties and biological activities, making it a valuable compound for specialized applications.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
1-hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H18N2O2/c1-13(2)11(9-17)12(14(3,4)16(13)18)10-6-5-7-15-8-10/h5-9,18H,1-4H3 |
Clé InChI |
APTALNPNDVLSQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C(C(N1O)(C)C)C2=CN=CC=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)





![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)

